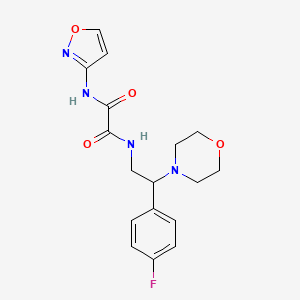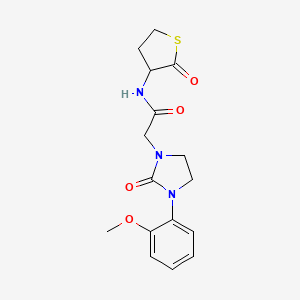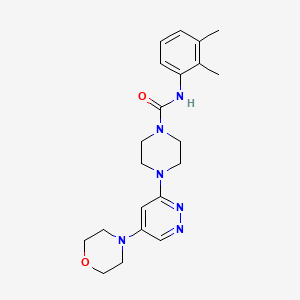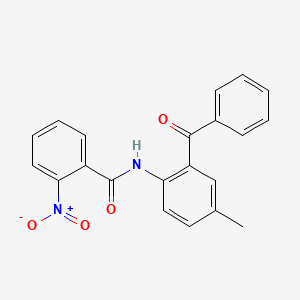
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds related to “N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” involves several steps, including condensation, cycloaddition, and amidation reactions . For instance, one study describes a method for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives using a domino 1,3-dipolar cycloaddition and elimination .Molecular Structure Analysis
The molecular structure of compounds closely related to “N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” has been elucidated using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds . A study demonstrates the reactivity of a N-pyrimidinylacetamide derivative towards forming Schiff bases and nitrogen heterocycles, indicating the versatility of these compounds in synthetic chemistry .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the area of synthesis and characterization focuses on developing novel compounds with potential biological activities. For instance, a study on the synthesis, characterization, and biological activity of similar compounds highlights the process of creating and identifying the structural and chemical properties of new molecules. These studies often involve detailed analytical techniques such as NMR, IR, and mass spectrometry, providing a comprehensive understanding of the compound's structure and potential reactivity (Mamatha S.V et al., 2019).
Biological Activity
The biological activity of similar compounds has been a significant area of research, with studies exploring their potential as antimicrobial, antitumor, and receptor antagonist agents. For example, research into compounds with related structures has shown remarkable anti-tuberculosis activity and superior anti-microbial activities (Mamatha S.V et al., 2019). Additionally, the role of similar compounds in modulating feeding, arousal, stress, and drug abuse through receptor mechanisms has been investigated, suggesting potential applications in treating compulsive behaviors (L. Piccoli et al., 2012).
Potential Therapeutic Applications
The exploration of therapeutic applications for compounds with similar structures to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide is ongoing. Research into their roles as receptor antagonists, for instance, provides a foundation for potential applications in treating various disorders, including emesis, depression, and other conditions linked to specific receptor pathways (T. Harrison et al., 2001).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c18-13-3-1-12(2-4-13)14(22-6-9-25-10-7-22)11-19-16(23)17(24)20-15-5-8-26-21-15/h1-5,8,14H,6-7,9-11H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKFISENVQFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)
![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)

![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2857590.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide](/img/structure/B2857600.png)

![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)

